tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate: is a heterocyclic compound that serves as a building block in organic synthesis. It is used as a precursor in the synthesis of various complex molecules, including small-ring spirocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate involves multiple steps:
Initial Reaction: tert-Butyl piperidine-1-carboxylate reacts with ethyl oxalate to form an intermediate compound.
Esterification: The intermediate undergoes esterification with tert-butyl chloroformate in the presence of a base to yield the final product.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Typical reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of thia and oxa-azaspiro [3.4]octanes .
- Participates in [3+2] cycloadditions with dipolarophiles to generate small-ring spirocycles .
Biology and Medicine:
- Potential applications in drug discovery and development due to its ability to form complex molecular structures .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate involves its ability to undergo various chemical reactions, forming stable intermediates and final products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- Methyl 1-Boc-azetidine-3-carboxylate
- 2-tert-Butyl-5-methylphenol
- tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate
Uniqueness: tert-Butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form complex molecular architectures. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C14H21NO5 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
tert-butyl 3-(2-ethoxy-2-oxoethylidene)-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C14H21NO5/c1-5-19-12(17)8-10-9-15(7-6-11(10)16)13(18)20-14(2,3)4/h8H,5-7,9H2,1-4H3 |
InChI Key |
OBTPHGMAUQDRTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CN(CCC1=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.